molecular formula C22H33NO9 B13858518 Mebeverine Acid Glucuronide

Mebeverine Acid Glucuronide

Cat. No.: B13858518
M. Wt: 455.5 g/mol
InChI Key: FARFEAMEIJRRRN-WDXLFLMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mebeverine Acid Glucuronide is a metabolite of Mebeverine, a myotropic antispasmodic agent primarily used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine Acid Glucuronide involves the glucuronidation of Mebeverine Acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the conjugation of glucuronic acid to Mebeverine Acid .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions: Mebeverine Acid Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized metabolites, while reduction may yield reduced forms of the compound .

Mechanism of Action

Mebeverine Acid Glucuronide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Uniqueness: Mebeverine Acid Glucuronide is unique due to its specific role in the metabolism of Mebeverine and its selective activity on the smooth muscles of the gastrointestinal tract. Unlike other glucuronides, it does not exhibit systemic anticholinergic side effects .

Properties

Molecular Formula

C22H33NO9

Molecular Weight

455.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1

InChI Key

FARFEAMEIJRRRN-WDXLFLMVSA-N

Isomeric SMILES

CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC

Canonical SMILES

CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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